Phenindione

Description

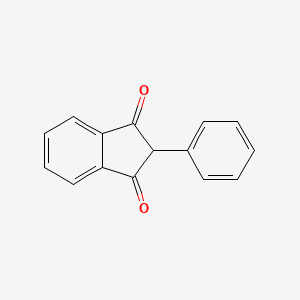

Structure

3D Structure

Properties

IUPAC Name |

2-phenylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBAXHOPROOJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023453 | |

| Record name | Phenindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L | |

| Record name | Phenindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |

CAS No. |

83-12-5 | |

| Record name | Phenindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenindione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7Y6274ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-151 °C, 148 - 151 °C | |

| Record name | Phenindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Pharmacology of Phenindione Derivatives: A Technical Guide to Structure, Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione, a synthetic indandione derivative, has long been recognized for its anticoagulant properties, acting as a vitamin K antagonist. However, the therapeutic potential of the this compound scaffold extends far beyond anticoagulation. A growing body of research reveals that structural modifications of the this compound core can yield derivatives with a wide array of pharmacological activities, including potent anti-inflammatory and promising anticancer effects. This in-depth technical guide provides a comprehensive overview of the molecular structure, biological activity, and mechanisms of action of this compound and its derivatives. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the exploration of this versatile chemical scaffold.

Molecular Structure and Synthesis

The core structure of this compound is 2-phenyl-1,3-indandione. The synthetic versatility of this scaffold allows for the introduction of various substituents at the 2-position of the indandione ring, as well as modifications to the phenyl group, leading to a diverse library of derivatives with distinct physicochemical and pharmacological properties.

General Synthesis of 2-Substituted-1,3-Indandione Derivatives

A common and effective method for the synthesis of 2-aryl-1,3-indandione derivatives involves the condensation of phthalide (B148349) with an appropriate aldehyde in the presence of a base, such as sodium ethoxide.[1]

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1,3-indandione [1]

-

Reaction Setup: A mixture of phthalide (5.6 g, 0.04 mol) and 4-bromobenzaldehyde (B125591) (7.4 g, 0.04 mol) is added to a solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (B145695) (40 mL).

-

Reflux: The reaction mixture is refluxed for 1 hour.

-

Work-up: The ethanol is removed, and water (40 mL) is added to the residue. The mixture is then diluted with ice water (200 mL) and washed with ether (2 x 40 mL).

-

Acidification and Extraction: The aqueous solution is acidified with hydrochloric acid (6 M). The resulting precipitate is extracted with ether (40 mL).

-

Purification: The product is then re-extracted with aqueous sodium bicarbonate, from which it precipitates upon the addition of hydrochloric acid (6 M). The final product is separated, dried, and recrystallized from a suitable solvent like methanol.[1]

Pharmacological Activities and Structure-Activity Relationships

This compound derivatives have demonstrated a remarkable range of biological activities, primarily centered on their anticoagulant, anti-inflammatory, and anticancer effects. The specific activity and potency are highly dependent on the nature and position of the substituents on the core scaffold.

Anticoagulant Activity

Mechanism of Action: this compound and its anticoagulant derivatives function as vitamin K antagonists. They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is a crucial component of the vitamin K cycle.[2] This inhibition prevents the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), thereby impairing the coagulation cascade.[2]

Quantitative Data on Anticoagulant Activity:

| Compound | Target | Activity | Reference |

| This compound | Vitamin K Epoxide Reductase (VKOR) | Inhibition | |

| Fluindione (B1672877) | Vitamin K Epoxide Reductase (VKOR) | Inhibition |

Experimental Protocol: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

A cell-based assay is commonly employed to assess the inhibitory activity of compounds against VKOR.

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are co-transfected with plasmids expressing human coagulation factor IX (FIX) and the VKORC1 variant of interest.

-

Compound Treatment: The transfected cells are then incubated with varying concentrations of the test compound (e.g., this compound derivative) and a known inhibitor like warfarin (B611796) as a positive control.

-

Measurement of FIX Activity: The activity of secreted FIX is measured from the cell culture medium. This serves as a surrogate marker for VKORC1 activity, as FIX requires vitamin K-dependent carboxylation for its function.

-

Data Analysis: Warfarin dose-response curves are generated by plotting the secreted FIX activity against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of VKORC1 activity, is then calculated.

Anti-inflammatory Activity

Several this compound derivatives have been shown to possess significant anti-inflammatory properties, independent of their anticoagulant effects.

Mechanism of Action: The anti-inflammatory effects of some indandione derivatives are believed to be mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.

Quantitative Data on Anti-inflammatory Activity:

Studies on specific derivatives have demonstrated their potential. For instance, 2-5-Dibromo-2-(beta-naphtyl)indan-1,3-dione and 4-bromo-2-phenylindan-1,3-dione have shown anti-inflammatory activity in carrageenan-induced rat paw edema models.

| Derivative | Assay | Activity | Reference |

| 2-5-Dibromo-2-(beta-naphtyl)indan-1,3-dione | Carrageenan-induced rat paw edema | Anti-inflammatory | |

| 4-bromo-2-phenylindan-1,3-dione | Carrageenan-induced rat paw edema | Anti-inflammatory |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats are typically used for this assay.

-

Compound Administration: The test compound (this compound derivative) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema for the treated groups is calculated relative to the control group.

Anticancer Activity

Emerging evidence suggests that certain this compound derivatives possess cytotoxic activity against various cancer cell lines.

Mechanism of Action: The precise mechanisms underlying the anticancer activity of this compound derivatives are still under investigation. However, preliminary studies suggest that they may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Quantitative Data on Anticancer Activity:

Several 2-arylidene-indan-1,3-dione derivatives have shown antiproliferative activity against various cancer cell lines. The IC50 values vary depending on the specific derivative and the cancer cell line tested.

| Derivative | Cell Line | IC50 (µM) | Reference |

| 2-((4-Chlorophenyl)methylidene)-1H-indene-1,3(2H)-dione | A549 (Lung) | >10 | |

| 2-((4-Chlorophenyl)methylidene)-1H-indene-1,3(2H)-dione | B16F10 (Melanoma) | >10 | |

| 2-((4-Chlorophenyl)methylidene)-1H-indene-1,3(2H)-dione | HeLa (Cervical) | >10 | |

| 2-((4-Methoxyphenyl)methylidene)-1H-indene-1,3(2H)-dione | A549 (Lung) | >10 | |

| 2-((4-Methoxyphenyl)methylidene)-1H-indene-1,3(2H)-dione | B16F10 (Melanoma) | >10 | |

| 2-((4-Methoxyphenyl)methylidene)-1H-indene-1,3(2H)-dione | HeLa (Cervical) | >10 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While its role in anticoagulation is well-established, the exploration of its anti-inflammatory and anticancer potential is a rapidly evolving field. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent modifications in determining the pharmacological profile of these derivatives.

Future research should focus on the synthesis and screening of larger, more diverse libraries of this compound derivatives to identify compounds with enhanced potency and selectivity for specific biological targets. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways involved in their anti-inflammatory and anticancer activities. The detailed experimental protocols and data presented herein provide a solid foundation for researchers to build upon, paving the way for the development of next-generation therapeutics based on the remarkable this compound scaffold.

References

An In-depth Technical Guide to the Synthesis Pathways and Chemical Properties of Phenindione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindione (2-phenyl-1,3-indandione) is a synthetic anticoagulant belonging to the indandione class. Historically used for the prevention and treatment of thromboembolic disorders, its clinical application has been largely superseded by coumarin (B35378) derivatives like warfarin (B611796) due to a higher incidence of adverse effects. However, this compound remains a molecule of significant interest in medicinal chemistry and drug development research. This technical guide provides a comprehensive overview of the core synthesis pathways of this compound, its key chemical properties, and stability profile. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers and professionals in the field.

Chemical Properties of this compound

This compound is a crystalline solid that is practically insoluble in water but soluble in various organic solvents and alkaline solutions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molar Mass | 222.24 g/mol | [1] |

| Appearance | Creamy white to pale yellow crystalline solid | [2] |

| Melting Point | 148-151 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in other solvents | Soluble in acetone (B3395972) and alcohol; readily soluble in alkaline solutions. | |

| pKa (Strongest Acidic) | 4.09 | |

| LogP (Octanol-Water) | 2.9 | |

| Hygroscopicity | Considered to be hygroscopic in nature. |

Synthesis Pathways of this compound

The synthesis of this compound can be primarily achieved through two main pathways, both involving a condensation reaction followed by a rearrangement.

Pathway 1: From Phthalic Anhydride (B1165640) and Phenylacetic Acid

This pathway involves a two-step process starting with the Perkin-type condensation of phthalic anhydride with phenylacetic acid to form an intermediate, 3-benzylidenephthalide (also known as benzalphthalide). This intermediate then undergoes a base-catalyzed rearrangement to yield this compound.

Step 1: Synthesis of 3-Benzylidenephthalide

-

Materials:

-

Phthalic anhydride (100 g, 0.67 mole)

-

Phenylacetic acid (110 g, 0.8 mole)

-

Freshly fused sodium acetate (2.6 g)

-

Ethanol

-

-

Procedure:

-

In a 500-cc round-bottomed flask, combine phthalic anhydride, phenylacetic acid, and freshly fused sodium acetate. Add a few porous plate chips.

-

Equip the flask with a thermometer and a wide, bent glass tube leading to a condenser for distillation.

-

Heat the flask in a sand bath, rapidly raising the temperature to 230 °C.

-

Slowly increase the temperature from 230 °C to 240 °C over approximately two hours, collecting the water produced during the reaction.

-

Maintain the temperature at 240 °C for about one additional hour, or until the distillation of water ceases.

-

Allow the flask to cool to 90–95 °C.

-

Dissolve the resulting brown mass in 400 cc of boiling alcohol.

-

Filter the hot solution to remove any insoluble matter and then allow it to cool.

-

Collect the yellow crystals of benzalphthalide by suction filtration and wash them with 40–50 cc of cold alcohol.

-

The product can be further purified by recrystallization from alcohol.

-

-

Yield: The reported yield of pure benzalphthalide is 106–110 g (71–74% of the theoretical amount).

Step 2: Rearrangement of 3-Benzylidenephthalide to this compound

-

Materials:

-

3-Benzylidenephthalide

-

Sodium methoxide

-

Methanol

-

-

Procedure: A detailed, publicly available experimental protocol for this specific rearrangement step with precise quantities and conditions is not readily found in the searched literature. However, the general principle involves treating 3-benzylidenephthalide with a strong base like sodium methoxide in an alcoholic solvent. The base facilitates the intramolecular rearrangement to form the more stable 1,3-indandione (B147059) ring system.

Pathway 2: From Phthalide (B148349) and Benzaldehyde (B42025)

This alternative synthesis involves the direct condensation of phthalide with benzaldehyde in the presence of a base, typically a sodium alkoxide such as sodium ethoxide. This reaction proceeds through a condensation followed by an in-situ rearrangement to yield this compound.

Table 2: Comparison of Synthesis Pathways

| Feature | Pathway 1: Phthalic Anhydride | Pathway 2: Phthalide |

| Starting Materials | Phthalic anhydride, Phenylacetic acid | Phthalide, Benzaldehyde |

| Key Intermediate | 3-Benzylidenephthalide | Not isolated (in-situ rearrangement) |

| Reagents | Sodium acetate, Sodium methoxide | Sodium ethoxide |

| Number of Steps | Two distinct steps | One-pot reaction |

| Reported Yield | 71-74% for the intermediate step. Overall yield not specified. | A 30% yield for a this compound synthesis has been reported, but the specific pathway is not explicitly detailed. |

Chemical Stability and Degradation

The stability of a drug substance is a critical parameter that influences its shelf-life, formulation, and storage conditions. This compound, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions.

General Degradation Pathways

The most common degradation pathways for pharmaceutical compounds are hydrolysis and oxidation.

-

Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. The rate of hydrolysis is often influenced by pH and temperature.

-

Oxidation: This can be initiated by atmospheric oxygen, light, or trace metals. Functional groups susceptible to oxidation are often present in drug molecules.

This compound's structure, containing a β-diketone system, suggests potential sites for degradation. The enolizable proton and the carbonyl groups could be susceptible to oxidative and hydrolytic degradation.

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways. These studies typically involve exposing the drug substance to acidic, basic, oxidative, and photolytic stress.

Experimental Protocol for Forced Degradation Studies (General)

A general protocol for conducting forced degradation studies on a drug substance like this compound would involve the following steps:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat if necessary.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat if necessary.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic Degradation: Expose the stock solution to UV and/or visible light.

-

Thermal Degradation: Expose the solid drug substance to dry heat.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.

Specific degradation products of this compound under these conditions are not detailed in the currently available literature.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. Two primary synthesis pathways have been described, with a focus on the reaction of phthalic anhydride with phenylacetic acid. While a detailed protocol for the synthesis of the benzalphthalide intermediate is available, further research is required to delineate the precise experimental conditions for its rearrangement to this compound and for the alternative synthesis from phthalide and benzaldehyde to establish comparative yields. The chemical properties of this compound have been summarized, and a general framework for assessing its chemical stability through forced degradation studies has been presented. The information compiled herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and development of this compound and related indandione derivatives.

References

An In-Depth Technical Guide to the In Vitro Anticoagulant Properties of Phenindione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindione, a synthetic indanedione derivative, exerts its anticoagulant effect through the antagonism of vitamin K, a critical cofactor in the synthesis of several blood coagulation factors. This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and available quantitative data. The primary focus is on its inhibitory action on the vitamin K cycle and the subsequent impact on coagulation cascades as measured by standard in vitro assays.

Introduction

This compound (2-phenyl-1,3-indandione) is an oral anticoagulant that functions as a vitamin K antagonist.[1] While less commonly prescribed today in favor of coumarin (B35378) derivatives like warfarin (B611796) and newer direct oral anticoagulants (DOACs), understanding its in vitro anticoagulant profile remains crucial for comparative studies and for specific clinical situations where its use may be considered.[2][3] This guide will delve into the core principles of its anticoagulant action as demonstrable in a laboratory setting.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant activity of this compound stems from its inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[2] VKOR is an integral membrane protein responsible for the reduction of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form. This recycling of vitamin K is essential for the post-translational gamma-carboxylation of glutamate (B1630785) residues on vitamin K-dependent coagulation factors.

The synthesis of the active forms of coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, is dependent on this gamma-carboxylation step.[2] By inhibiting VKOR, this compound leads to the production of under-carboxylated, and therefore functionally inactive, coagulation factors. This disruption of the coagulation cascade results in a prolongation of clotting time.

dot

Quantitative In Vitro Anticoagulant Activity

Specific quantitative data on the in vitro anticoagulant properties of this compound, such as IC50 values in plasma-based assays, are not extensively reported in recent literature. However, some studies provide valuable insights.

| Assay | Parameter | Result | Source |

| Prothrombin Time (PT) | Qualitative Observation | "Stopped coagulation at all" | |

| Activated Partial Thromboplastin Time (aPTT) | Qualitative Observation | "Stopped coagulation at all" | |

| Vitamin K Epoxide Reductase (VKOR) Inhibition | In vivo inhibition in rats (500 mg/kg) | 57% inhibition of Vitamin K1 epoxide to Vitamin K1 conversion | |

| Prothrombin Synthesis | In vivo inhibition in rats (500 mg/kg) | 50% inhibition |

Note: The in vivo data is included to provide context on the compound's biological activity, but it is important to distinguish it from direct in vitro measurements.

One study involving this compound-loaded silver nanoparticles reported that the nanoparticles prolonged PT and aPTT by approximately 1.5 times the normal values, while this compound itself was observed to completely inhibit coagulation under the tested conditions. This suggests a potent in vitro anticoagulant effect, though a precise IC50 value was not determined.

Experimental Protocols for In Vitro Evaluation

The in vitro anticoagulant effect of this compound is primarily assessed through global coagulation assays that measure the time to clot formation.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade, which are sensitive to deficiencies in factors II, V, VII, and X. As this compound affects factors II, VII, and X, the PT is a key assay for assessing its in vitro activity.

Principle: Tissue factor (thromboplastin) and calcium are added to citrated platelet-poor plasma, and the time taken for a fibrin (B1330869) clot to form is measured.

Detailed Protocol:

-

Plasma Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Carefully aspirate the supernatant (PPP) and store on ice for immediate use or freeze at -80°C for later analysis.

-

-

Assay Procedure (Manual Method):

-

Pre-warm the PT reagent (containing tissue factor and phospholipids) and calcium chloride (0.025 M) to 37°C.

-

Pipette 100 µL of PPP into a pre-warmed test tube.

-

Add 200 µL of the pre-warmed PT reagent to the plasma and incubate for 1-3 minutes at 37°C.

-

Forcibly add 100 µL of pre-warmed calcium chloride to the mixture and simultaneously start a stopwatch.

-

Observe the tube for clot formation by gently tilting it. Stop the watch at the first sign of a fibrin web or clot.

-

Record the time in seconds.

-

dot

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation, which are sensitive to deficiencies in factors II, V, VIII, IX, X, XI, and XII.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids (B1166683) are added to citrated platelet-poor plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Detailed Protocol:

-

Plasma Preparation: Prepare PPP as described for the PT assay.

-

Assay Procedure (Manual Method):

-

Pre-warm the aPTT reagent (containing an activator and phospholipids) and calcium chloride (0.025 M) to 37°C.

-

Pipette 100 µL of PPP into a pre-warmed test tube.

-

Add 100 µL of the pre-warmed aPTT reagent to the plasma.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.

-

Forcibly add 100 µL of pre-warmed calcium chloride and simultaneously start a stopwatch.

-

Observe for clot formation by gently tilting the tube. Stop the watch at the first sign of a fibrin clot.

-

Record the time in seconds.

-

dot

Thrombin Generation Assay (TGA)

The TGA provides a more comprehensive assessment of the overall coagulation potential by measuring the concentration of thrombin generated over time.

Principle: Coagulation is initiated in platelet-poor or platelet-rich plasma by the addition of tissue factor and phospholipids. The generation of thrombin is continuously monitored using a fluorogenic or chromogenic substrate that is cleaved by thrombin.

Protocol Outline:

-

Plasma Preparation: Prepare PPP or platelet-rich plasma (PRP).

-

Reagent Preparation: Prepare a trigger solution (containing tissue factor and phospholipids) and a substrate/calcium solution.

-

Assay Execution:

-

Pipette plasma into a 96-well plate.

-

Add the trigger solution and incubate.

-

Initiate the reaction by adding the substrate/calcium solution.

-

Measure the fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis: The resulting curve is analyzed to determine parameters such as lag time, peak thrombin concentration, time to peak, and endogenous thrombin potential (ETP), which is the area under the curve.

Conclusion

This compound is a potent in vitro anticoagulant that acts by inhibiting vitamin K epoxide reductase, thereby impairing the synthesis of key coagulation factors. Its effect can be robustly demonstrated using standard coagulation assays such as the Prothrombin Time and Activated Partial Thromboplastin Time. While specific quantitative data like IC50 values are not as readily available in contemporary literature as for more modern anticoagulants, the provided protocols offer a solid framework for researchers to conduct their own in vitro evaluations. Further studies are warranted to generate a more complete quantitative profile of this compound's in vitro anticoagulant properties, which would be valuable for comparative pharmacology and the development of new anticoagulant therapies.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenindione in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of phenindione in animal models. This compound, an indandione derivative, is a vitamin K antagonist used as an anticoagulant. While its clinical use has become less common due to a higher incidence of severe adverse effects compared to warfarin, it remains a compound of interest for toxicological studies and as a reference in the development of new anticoagulants. This document synthesizes available data on its mechanism of action, PK/PD properties, and the experimental protocols used for its evaluation in preclinical research.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is a critical component of the vitamin K cycle, responsible for regenerating the reduced form of vitamin K (vitamin KH2). Vitamin KH2 is an essential cofactor for the gamma-carboxylation of glutamate (B1630785) residues on vitamin K-dependent coagulation factors.

By inhibiting VKOR, this compound leads to a depletion of vitamin KH2. This impairment prevents the post-translational modification and activation of clotting factors II (prothrombin), VII, IX, and X. The resulting decrease in functional clotting factors leads to a prolongation of clotting time and a reduction in the thrombogenicity of blood.

The diagram below illustrates the central role of VKOR in the coagulation cascade and the inhibitory action of this compound.

Pharmacokinetics in Animal Models

The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining dosing regimens and understanding potential toxicity. Literature providing specific quantitative PK parameters for this compound in animal models is notably sparse. However, foundational studies have characterized its general behavior.

In one of the few dedicated studies, the pharmacokinetics of this compound in rats was described as following a non-linear, open two-compartment model with elimination occurring from the peripheral compartment.[2] This suggests that the drug's elimination rate is not constant but changes with concentration, a characteristic that can complicate dosing. The volume of the central compartment was found to be consistent with the extracellular fluid.[2]

The table below is structured to present key pharmacokinetic parameters. Due to the limited availability of published data, many values remain to be determined through future research.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat | Rabbit | Dog |

|---|---|---|---|

| Administration Route | Intravenous (IV), Oral | Data not available | Data not available |

| Model | Non-linear open two-compartment[2] | Data not available | Data not available |

| Tmax (Time to Peak Conc.) | Data not available | Data not available | Data not available |

| Cmax (Peak Concentration) | Data not available | Data not available | Data not available |

| t½ (Half-life) | Data not available | Data not available | Data not available |

| Vd (Volume of Distribution) | Central compartment comprises extracellular fluid[2] | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available | Data not available |

| Bioavailability (F) | Data not available | Data not available | Data not available |

Pharmacodynamics in Animal Models

The primary pharmacodynamic effect of this compound is anticoagulation. This is typically assessed by measuring the prolongation of clotting times. The most common endpoints in animal studies include the Prothrombin Time (PT) and, to a lesser extent, the activated Partial Thromboplastin (B12709170) Time (aPTT). The PT is particularly sensitive to deficiencies in factors II, VII, and X, making it an ideal marker for vitamin K antagonists.

Studies involving other anticoagulants in dogs have shown that after ingestion, a prolongation of PT is typically observed within 48 to 72 hours, which corresponds to the time required to deplete existing stores of vitamin K-dependent clotting factors. It is expected that this compound would produce a similar dose-dependent effect on PT in various animal models.

Table 2: Pharmacodynamic Parameters of this compound in Animal Models

| Parameter | Rat | Rabbit | Dog |

|---|---|---|---|

| Primary Effect | Anticoagulation | Anticoagulation | Anticoagulation |

| Primary Biomarker | Prothrombin Time (PT) | Prothrombin Time (PT) | Prothrombin Time (PT) |

| Dose-Response | Data not available | Data not available | Data not available |

| Onset of Effect | Expected ~24-48 hours | Expected ~24-48 hours | Expected ~24-72 hours |

| Duration of Effect | Data not available | Data not available | Data not available |

Experimental Protocols

Conducting a successful PK/PD study in animal models requires a well-defined protocol. The following sections outline the key methodologies for evaluating a compound like this compound.

Experimental Workflow

The diagram below illustrates a typical workflow for a preclinical PK/PD study.

Detailed Methodologies

1. Animal Models:

-

Species Selection: Common species for PK/PD studies include rats (Sprague-Dawley, Wistar) and rabbits (New Zealand White). The choice depends on the study's objectives, historical data, and metabolic similarities to humans.

-

Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the experiment to minimize stress-related variables.

2. Drug Administration:

-

Formulation: this compound is typically formulated in a suitable vehicle (e.g., a solution or suspension in water with a solubilizing agent like carboxymethyl cellulose) for the intended route of administration.

-

Routes:

-

Intravenous (IV): Usually administered via a tail vein (rats) or marginal ear vein (rabbits) to determine absolute bioavailability and intrinsic clearance.

-

Oral (PO): Administered via gavage to assess oral absorption and bioavailability.

-

3. Blood Sample Collection:

-

Schedule: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) to accurately define the concentration-time curve.

-

Technique: Samples can be collected from the jugular vein, saphenous vein, or via terminal cardiac puncture. An anticoagulant (e.g., EDTA or citrate) is used in the collection tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard method for quantifying drug concentrations in plasma.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically required to remove interfering substances from the plasma before injection into the HPLC system.

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

5. Pharmacodynamic Assessment:

-

Prothrombin Time (PT): Blood is collected in citrate (B86180) tubes at specified times. Platelet-poor plasma is prepared and analyzed using a coagulometer with a specific thromboplastin reagent. Results are reported in seconds or as an International Normalized Ratio (INR).

Conclusion

This compound serves as a classic example of a vitamin K antagonist anticoagulant. Its mechanism of action through the inhibition of VKOR is well-established. However, this technical review reveals a significant gap in the publicly available literature regarding detailed, quantitative pharmacokinetic and pharmacodynamic data for this compound in common animal models. While the qualitative aspects of its absorption and anticoagulant effect are understood, the lack of specific parameters such as Cmax, half-life, and dose-response relationships in rats, rabbits, or dogs limits its use in robust preclinical modeling and translational science. Future research should focus on generating this foundational data to better characterize this compound and support its use as a reference tool in pharmacology and toxicology.

References

The Dawn of a New Class of Anticoagulants: A Technical Guide to the Discovery and History of Indanediones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanedione derivatives represent a significant class of oral anticoagulants that emerged as an alternative to the widely used coumarins. This technical guide provides an in-depth exploration of the discovery, history, and key scientific principles underlying these vitamin K antagonists. It details the mechanism of action, synthesis of pivotal compounds, and the experimental protocols crucial for their evaluation. Quantitative data on the efficacy and pharmacokinetics of prominent indanedione anticoagulants are presented in a comparative format. Furthermore, this guide illustrates the core biochemical pathways and experimental workflows through detailed diagrams rendered in the DOT language, offering a comprehensive resource for researchers in anticoagulant drug development.

A Serendipitous Discovery and a New Therapeutic Avenue

The history of oral anticoagulants is rooted in the investigation of a hemorrhagic disease in cattle that consumed spoiled sweet clover hay in the 1920s. This research ultimately led to the isolation of dicumarol (B607108) and the development of warfarin (B611796) in the 1940s.[1][2] Building on the understanding of vitamin K antagonism, researchers sought alternative chemical scaffolds that could elicit a similar therapeutic effect.

The anticoagulant properties of the 1,3-indandione (B147059) nucleus were first reported in the 1940s.[3] The breakthrough came with the synthesis and evaluation of 2-phenyl-1,3-indandione, commonly known as phenindione , in the early 1950s.[4][5] This marked the advent of the indanedione class of anticoagulants. Subsequent research led to the development of other derivatives, including anisindione , a p-methoxyphenyl substituted analogue, and fluindione (B1672877) , which became a widely used anticoagulant, particularly in France. These compounds offered an alternative to coumarins, though their use has been tempered by a higher incidence of certain adverse effects.

Mechanism of Action: Inhibition of the Vitamin K Cycle

Indanedione anticoagulants exert their therapeutic effect by acting as potent inhibitors of the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, a vital biochemical pathway for the post-translational modification of several clotting factors.

The Vitamin K cycle is essential for the γ-carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X. This carboxylation is necessary for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade.

Indanediones interrupt this cycle by inhibiting VKORC1, preventing the regeneration of the active, reduced form of vitamin K (vitamin K hydroquinone). This leads to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade and reducing the propensity for thrombus formation.

Caption: The Vitamin K cycle and the inhibitory action of indanedione anticoagulants.

Synthesis of Key Indanedione Anticoagulants

The synthesis of 2-substituted-1,3-indandiones is a cornerstone of their development. The general synthetic route often involves the condensation of phthalic anhydride (B1165640) or phthalide (B148349) with a suitable active methylene (B1212753) compound or aldehyde.

A common method for the synthesis of 2-aryl-1,3-indandiones involves the reaction of phthalide with an appropriate arylaldehyde in the presence of a base, such as sodium ethoxide.

Caption: General workflow for the synthesis of 2-aryl-1,3-indandiones.

Quantitative Analysis of Indanedione Anticoagulants

The efficacy and pharmacokinetic properties of indanedione derivatives are crucial for their therapeutic application. The following tables summarize key quantitative data for prominent members of this class.

Table 1: In Vitro Efficacy of Indanedione Anticoagulants

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| Fluindione | VKORC1 | Cell-based | 0.18 ± 0.04 |

Note: Comparative IC₅₀ data for other indanediones from the same study were not available.

Table 2: Pharmacokinetic Properties of Indanedione Anticoagulants

| Compound | Plasma Protein Binding (%) | Plasma Half-life (hours) | Time to Peak Plasma Concentration (hours) | Reference |

| This compound | ~88 | 5 - 10 | 1 - 3 | |

| Anisindione | Not Reported | 72 - 120 | Not Reported | |

| Fluindione | Not Reported | ~69 | ~2 |

Key Experimental Protocols

The evaluation of anticoagulant activity relies on a set of standardized in vitro assays. These protocols are fundamental for the characterization of novel anticoagulant compounds.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It is a primary method for monitoring oral anticoagulant therapy.

Principle: Tissue thromboplastin (B12709170) (a combination of tissue factor and phospholipids) and calcium are added to citrated plasma. The time taken for a fibrin (B1330869) clot to form is measured. A prolonged PT indicates a deficiency in one or more of the extrinsic or common pathway factors (Factors VII, X, V, II, and I).

Detailed Protocol:

-

Sample Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Perform the assay within 4 hours of sample collection.

-

-

Assay Procedure (Manual Method):

-

Pre-warm the PT reagent (containing thromboplastin and calcium chloride) and the PPP sample to 37°C.

-

Pipette 100 µL of the PPP sample into a pre-warmed test tube.

-

Incubate for 1 minute at 37°C.

-

Forcibly add 200 µL of the pre-warmed PT reagent to the test tube and simultaneously start a stopwatch.

-

Tilt the tube gently and observe for the formation of a fibrin clot.

-

Stop the stopwatch as soon as the clot is formed and record the time in seconds.

-

Caption: Workflow of the Prothrombin Time (PT) assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids (B1166683) are added to citrated plasma, followed by incubation. Calcium is then added to initiate coagulation, and the time to clot formation is measured. A prolonged aPTT suggests a deficiency in the intrinsic or common pathway factors (Factors XII, XI, IX, VIII, X, V, II, and I).

Detailed Protocol:

-

Sample Preparation:

-

Prepare platelet-poor plasma (PPP) from citrated whole blood as described for the PT assay.

-

-

Assay Procedure (Manual Method):

-

Pipette 100 µL of PPP into a test tube and incubate at 37°C for 1 minute.

-

Add 100 µL of the aPTT reagent (containing an activator and phospholipids) to the test tube.

-

Mix and incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

-

Forcibly add 100 µL of pre-warmed 0.025 M calcium chloride solution to the tube and simultaneously start a stopwatch.

-

Observe for clot formation and record the time in seconds.

-

Caption: Workflow of the Activated Partial Thromboplastin Time (aPTT) assay.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)

This assay quantifies the inhibitory effect of compounds on VKOR activity within a cellular context.

Principle: A cell line engineered to express VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX) is used. The cells are incubated with vitamin K epoxide and the test compound. The level of secreted active reporter protein, which depends on VKORC1 activity for its γ-carboxylation, is measured. A decrease in the active reporter protein indicates inhibition of VKORC1.

Detailed Protocol:

-

Cell Culture:

-

Culture HEK 293T cells co-expressing human VKORC1 and human Factor IX in a suitable medium.

-

-

Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the indanedione test compound.

-

Add a known concentration of vitamin K epoxide to the cell culture medium.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture medium.

-

Quantify the amount of secreted, active Factor IX using an ELISA.

-

Determine the IC₅₀ value by plotting the percentage of Factor IX activity against the logarithm of the test compound concentration.

-

Caption: Workflow of a cell-based Vitamin K Epoxide Reductase (VKOR) inhibition assay.

Conclusion

The discovery of indanedione anticoagulants marked a significant advancement in the therapeutic management of thromboembolic disorders. Their unique chemical structure and mechanism of action as vitamin K antagonists provided a valuable alternative to existing therapies. This technical guide has provided a comprehensive overview of their history, from the initial synthesis of this compound to the development of later derivatives. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists in the ongoing quest to develop safer and more effective anticoagulant drugs. The elucidation of their interaction with the vitamin K cycle continues to inform the design of novel therapeutics targeting the intricate pathways of hemostasis.

References

- 1. Pharmacokinetic and pharmacodynamic variability of fluindione in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic variability of fluindione in octogenarians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Dipaxin—2‐Diphenylacetyl‐1,3‐Indandione; Clinical Evaluation of a New Anticoagulant | Semantic Scholar [semanticscholar.org]

- 5. go.drugbank.com [go.drugbank.com]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Phenindione in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione, an indandione derivative, is a vitamin K antagonist that has historically been used as an anticoagulant. Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is crucial for the synthesis of vitamin K-dependent clotting factors.[1] However, the clinical use of this compound has been largely superseded by other anticoagulants like warfarin (B611796) due to a higher incidence of severe adverse effects, including hypersensitivity reactions, hepatitis, and renal damage.[2][3] These adverse events suggest that this compound may exert off-target effects, interacting with cellular components beyond VKORC1 and triggering unintended biological responses.

This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to investigate these effects further. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's complex cellular interactions.

Data Presentation

The primary off-target effect of this compound documented in cellular models is the induction of a T-cell mediated hypersensitivity response. Quantitative data from in vitro studies demonstrates the proliferative response of T-cells isolated from a this compound-hypersensitive patient upon exposure to the drug.

| Cell Type | Treatment | Concentration (µg/mL) | Stimulation Index (SI) * | Reference |

| Patient's T-cell clones | This compound | 25 | > 10 (Significant Proliferation) | [4] |

| Control T-cells | This compound | Up to 50 | < 2 (No Significant Proliferation) | [4] |

*Stimulation Index (SI) is a measure of T-cell proliferation, calculated as the ratio of proliferation (e.g., [3H]thymidine incorporation) in the presence of the drug to proliferation in its absence. An SI greater than 2 or 3 is typically considered a positive response.

Signaling Pathways and Molecular Interactions

The hypersensitivity reactions associated with this compound are believed to be T-cell mediated. In vitro studies have shown that this compound can directly stimulate the proliferation of CD4+ T-cells from hypersensitive patients in an MHC class II-restricted manner. This suggests that this compound, or its metabolites, may act as an antigen, being presented by antigen-presenting cells (APCs) to T-cells, thereby triggering an immune response. The subsequent activation of T-cells can lead to the release of pro-inflammatory cytokines, contributing to the observed clinical manifestations of hypersensitivity.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced T-cell activation.

Experimental Protocols

To facilitate further research into the off-target effects of this compound, this section provides detailed methodologies for key experiments.

T-Cell Proliferation Assay (Lymphocyte Transformation Test)

This assay is crucial for assessing this compound-induced T-cell activation in vitro.

a. Objective: To quantify the proliferative response of peripheral blood mononuclear cells (PBMCs) or isolated T-cells to this compound.

b. Materials:

-

PBMCs isolated from this compound-hypersensitive patients and healthy controls.

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in culture medium).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

[3H]-Thymidine or a non-radioactive alternative (e.g., BrdU, EdU).

-

96-well cell culture plates.

-

Liquid scintillation counter or flow cytometer/plate reader for non-radioactive methods.

c. Procedure:

-

Isolate PBMCs from fresh blood samples using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of varying concentrations of this compound (e.g., 0.1 to 50 µg/mL) to the wells in triplicate. Include a vehicle control (solvent only) and a positive control (e.g., phytohemagglutinin).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

-

18-24 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of this compound-treated wells divided by the mean CPM of vehicle control wells.

Proteomic Analysis of this compound-Treated Cells

This protocol outlines a general workflow for identifying off-target protein interactions of this compound using mass spectrometry-based proteomics.

a. Objective: To identify proteins that are differentially expressed or post-translationally modified in a cellular model upon treatment with this compound.

b. Materials:

-

A relevant cell line (e.g., a human T-cell line like Jurkat, or primary PBMCs).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

Reagents for protein digestion (e.g., trypsin).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Bioinformatics software for data analysis (e.g., MaxQuant, Proteome Discoverer).

c. Procedure:

-

Culture the chosen cell line to optimal confluency.

-

Treat the cells with a sub-lethal concentration of this compound for a defined period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Harvest the cells, wash with PBS, and lyse them to extract total protein.

-

Quantify the protein concentration in each sample.

-

Perform in-solution or in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptide mixtures using LC-MS/MS.

-

Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated group compared to the control.

-

Use pathway analysis tools (e.g., DAVID, Metascape) to identify signaling pathways enriched with the differentially expressed proteins.

Assessment of Mitochondrial Toxicity

Given that drug-induced mitochondrial dysfunction is a common off-target effect, assessing this aspect for this compound is warranted.

a. Objective: To evaluate the effect of this compound on mitochondrial membrane potential and cellular respiration.

b. Materials:

-

Cell line of interest (e.g., HepG2, a human liver cell line).

-

This compound.

-

Fluorescent dyes for mitochondrial membrane potential (e.g., JC-1, TMRE).

-

Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR).

-

Fluorescence microscope or plate reader.

c. Procedure (Mitochondrial Membrane Potential):

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Incubate the cells with a mitochondrial membrane potential dye according to the manufacturer's instructions.

-

Analyze the fluorescence using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.

d. Procedure (Cellular Respiration):

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat the cells with this compound.

-

Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

Analyze the OCR data to determine the impact of this compound on mitochondrial respiration.

Measurement of Reactive Oxygen Species (ROS) Production

Drug metabolism can sometimes lead to the generation of ROS, causing oxidative stress.

a. Objective: To measure the intracellular production of ROS in cells treated with this compound.

b. Materials:

-

Cell line of interest.

-

This compound.

-

Fluorescent ROS indicator (e.g., DCFDA, CellROX Green).

-

Flow cytometer or fluorescence plate reader.

c. Procedure:

-

Culture and treat cells with this compound as described previously.

-

Incubate the cells with a ROS-sensitive fluorescent dye.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's off-target effects are, at least in part, mediated by the adaptive immune system, specifically through the activation of T-cells. This provides a plausible explanation for the observed hypersensitivity reactions in some patients. However, the full spectrum of this compound's off-target interactions at the molecular level remains largely unexplored.

Future research should focus on:

-

Identifying specific off-target binding proteins: Utilizing techniques like chemical proteomics to pull down and identify direct molecular partners of this compound.

-

Comprehensive 'omics' studies: Performing in-depth transcriptomic and proteomic analyses on various cell types (e.g., hepatocytes, renal cells) to uncover novel pathways affected by this compound.

-

Investigating mitochondrial and oxidative stress: Systematically evaluating the impact of this compound on mitochondrial function and ROS production in relevant cellular models.

-

Elucidating the role of metabolites: Investigating whether metabolites of this compound, rather than the parent compound, are the primary drivers of off-target effects.

A thorough understanding of these off-target mechanisms is crucial for a complete risk assessment of this compound and can provide valuable insights into the broader field of drug-induced adverse reactions. The experimental frameworks provided in this guide offer a starting point for researchers to delve deeper into the complex cellular pharmacology of this intriguing compound.

References

Synthesis of Novel 1,3-Indandione Derivatives: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel 1,3-indandione (B147059) derivatives. The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1][2][3] This guide details various synthetic methodologies, provides explicit experimental protocols, and presents key quantitative data to facilitate the research and development of new therapeutic agents based on this versatile chemical backbone.

Synthetic Methodologies

The synthesis of 2-substituted 1,3-indandione derivatives is a cornerstone for exploring their therapeutic potential. Several effective methods have been established, primarily focusing on the functionalization of the active methylene (B1212753) group at the 2-position of the 1,3-indandione core.

Knoevenagel Condensation

A widely employed and versatile method for the synthesis of 2-arylmethylene-1,3-indandiones is the Knoevenagel condensation.[4][5] This reaction involves the condensation of 1,3-indandione with various aromatic aldehydes in the presence of a catalyst.

The general reaction scheme is as follows:

1,3-Indandione + Substituted Arylaldehyde → 2-Arylmethylene-1,3-indandione

This method is advantageous due to its simplicity, generally good yields, and the wide availability of diverse arylaldehydes, allowing for the creation of a large library of derivatives.

Reaction of Phthalide (B148349) with Arylaldehydes

An alternative route to synthesize 2-aryl-1,3-indandiones involves the reaction of phthalide with appropriate arylaldehydes in the presence of a strong base, such as sodium ethoxide.

The general reaction scheme is as follows:

Phthalide + Substituted Arylaldehyde --(Base)--> 2-Aryl-1,3-indandione

This approach directly yields the 2-aryl substituted derivatives, which can then be further modified.

Electrochemical Synthesis

A more novel approach for the synthesis of certain 1,3-indandione derivatives is through electrochemical methods. For instance, the electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones as nucleophiles can lead to the formation of new derivatives through a Michael addition mechanism. This method offers a facile, one-pot synthesis for specific classes of compounds.

Palladium-Catalyzed α-Arylation

Recent advancements have introduced palladium-catalyzed direct α-arylation of 1,3-indandione. This method allows for the coupling of a broad spectrum of aryl iodides and triflates with the 1,3-indandione core, providing access to a diverse range of 2-substituted aryl derivatives with excellent yields.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key synthetic steps.

Protocol 1: Synthesis of 2-Benzylidene-1,3-dione (Knoevenagel Condensation)

-

Reaction Setup: A mixture of 1,3-indandione (1.46 g, 10 mmol) and benzaldehyde (B42025) (1.06 g, 10 mmol) is prepared in glacial acetic acid (20 mL).

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for 72 hours.

-

Work-up: The solid precipitate formed is collected by filtration.

-

Purification: The crude product is recrystallized from n-octane to yield 2-benzylideneindane-1,3-dione as brown, glittering needles.

Protocol 2: Synthesis of 2-(4-Bromophenyl)-1,3-indandione

-

Reaction Setup: A mixture of phthalide (5.6 g, 0.04 mol) and 4-bromobenzaldehyde (B125591) (7.4 g, 0.04 mol) is added to a solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (B145695) (40 mL).

-

Reaction: The mixture is refluxed for 1 hour.

-

Work-up: The alcohol is removed, and water (40 mL) is added. The residue is diluted with ice water (200 mL) and washed with ether (2 x 40 mL).

-

Acidification: The aqueous layer is acidified with hydrochloric acid (6 M).

-

Extraction and Precipitation: The product is extracted into ether (40 mL) and then re-extracted with aqueous sodium bicarbonate. The product is precipitated upon the addition of hydrochloric acid solution (6 M).

Protocol 3: Reduction of 2-Arylmethylene-1,3-diones

-

Reaction Setup: The 2-arylmethyleneindane-1,3-dione (5 mmol) is dissolved in a suitable solvent.

-

Reducing Agent: Sodium tetrahydroborate (NaBH4) is added portion-wise to the solution.

-

Reaction: The reaction is stirred until completion, monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,3-indandione derivatives from the literature.

Table 1: Synthesis and Physicochemical Properties of Selected 2-Arylmethylene-1,3-indandione Derivatives

| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) |

| 5a | H | 58 | 152-153 |

| 5b | 4-OCH₃ | 62 | 150-151 |

| 5c | 4-SCH₃ | 65 | 178-180 |

| 5d | 4-Cl | 71 | 199-201 |

| 5e | 4-Br | 68 | 208-210 |

| 5f | 4-NO₂ | 75 | 278-280 |

| 5g | 3,4-(OCH₃)₂ | 55 | 164-166 |

Table 2: Anticoagulant Activity of Selected 1,3-Indandione Derivatives

| Compound | Prothrombin Time (PT) (s) |

| Placebo | 13.97 (± 1.87) |

| Anisindione (Drug) | 36.0 (± 26.42) |

| 3c (2-[4-(methylsulfanyl)phenyl]indane-1,3-dione) | 33.71 (± 26.01) |

| 3a (2-phenyl-1,3-indandione) | 26.39 (± 15.75) |

| 3b (2-(4-methoxyphenyl)-1,3-indandione) | 22.93 (± 5.25) |

Table 3: Characterization Data for a Novel Electrochemically Synthesized Derivative

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 2-(4-chlorophenyl)-2-(3,4-dihydroxyphenyl)-1H-indene-1,3(2H)-dione | 27 | 207-209 | IR (KBr) cm⁻¹: 3417, 1686 (C=O)¹H-NMR (DMSO-d₆, δ, ppm): 6.39-9.10 (aromatic and OH protons)¹³C-NMR (DMSO, δ, ppm): 66.6 (C-2 of indandione), 116.0-146.0 (aromatic carbons), 199.5 (C=O) |

Visualization of Workflows and Pathways